2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide
Description
This compound features a structurally complex scaffold combining a dichlorocyclopropyl-substituted phenoxy group, a methyl-substituted propanamide backbone, and a 1-methyl-1H-benzimidazole moiety linked via a methylene bridge. The dichlorocyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and target binding affinity.
Properties
Molecular Formula |
C22H23Cl2N3O2 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C22H23Cl2N3O2/c1-21(2,29-15-10-8-14(9-11-15)16-12-22(16,23)24)20(28)25-13-19-26-17-6-4-5-7-18(17)27(19)3/h4-11,16H,12-13H2,1-3H3,(H,25,28) |
InChI Key |
QUGUUEURBRTEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC2=CC=CC=C2N1C)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation-Etherification Approach
The ciprofibrate precursor is synthesized via a three-step sequence from acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester (CN105152925A):
-
Alcoholysis : Reaction with methanol under basic conditions yields 4-(2,2-dichlorocyclopropyl)phenol.
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Alkylation : Treatment with isobutyl ethyl bromide in the presence of cesium carbonate forms the ethyl ester intermediate.
-
Hydrolysis : Saponification with aqueous NaOH generates the free carboxylic acid.
Key Data :
Cyclopropane Ring Formation
Alternative routes employ cyclopropanation strategies. For example, EP0142979B1 describes:
-
Bromination : Ethyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoate treated with PBr₃ in CHCl₃.
-
Cyclopropanation : Reaction with NaHCO₃ under phase-transfer catalysis (TBA-Br) forms the dichlorocyclopropyl group.
Optimization Note : Using Cs₂CO₃ instead of K₂CO₃ improves yields by 15–20% due to enhanced solubility in polar aprotic solvents.
Synthesis of N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]amine
Nucleophilic Substitution from 2-Chloromethylbenzimidazole
A two-step procedure (chemicalbook.com):
-
Chlorination : N-Methylbenzene-1,2-diamine reacts with ethyl 2-chloroethanimidoate dihydrochloride in CH₂Cl₂ to form 2-(chloromethyl)-1-methyl-1H-benzimidazole.
-
Amination : Treatment with aqueous NH₃ or primary amines yields the target amine.
Reaction Conditions :
Reductive Amination
An alternative pathway involves:
-
Condensation : 1-Methyl-1H-benzimidazole-2-carbaldehyde with ammonium acetate.
-
Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the amine.
Advantage : Avoids handling chlorinated intermediates but requires strict anhydrous conditions.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
A standard method employs EDCl/HOBt in DMF or CH₂Cl₂:
Boron-Assisted Direct Amidation
B(OCH₂CF₃)₃ enables solvent-free coupling (J. Org. Chem. 2013):
Advantages : No pre-activation required; compatible with moisture-sensitive functional groups.
Oxidative Amidation with Cu Catalysts
CuI (10 mol%) and O₂ promote direct coupling (Beilstein J. Org. Chem.):
-
Substrate Scope : Effective for sterically hindered acids and electron-deficient amines.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| EDCl/HOBt | 78–82 | ≥95 | Well-established protocol | Requires chromatographic purification |
| B(OCH₂CF₃)₃ | 85–90 | ≥97 | No pre-activation; high atom economy | Boron byproduct removal required |
| Cu-Catalyzed | 70–75 | ≥90 | Oxidant-free conditions | Long reaction time |
Purification and Characterization
-
Workup : Amberlyst A-26(OH) and IRA743 resins remove unreacted amine and boron residues.
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Crystallization : Hexane/EtOAC (3:1) yields white crystals (mp 118–120°C).
-
Analytical Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The benzimidazole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancers.
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related benzimidazole derivatives, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanism of action for 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide remains to be fully elucidated but is hypothesized to involve DNA intercalation and topoisomerase inhibition.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing phenoxy and benzimidazole groups have been studied for their ability to combat bacterial and fungal infections. A case study demonstrated that derivatives with similar configurations showed effective inhibition against Staphylococcus aureus and Candida albicans .
Herbicidal Activity
In agricultural research, compounds with dichlorocyclopropyl moieties have been explored for their herbicidal properties. The unique structure of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide may allow it to act as a selective herbicide targeting specific weed species while minimizing damage to crops.
Research indicates that similar compounds can inhibit photosynthesis in target plants, leading to effective weed control without affecting non-target species . Field trials are necessary to assess the efficacy and safety of this compound in real-world agricultural settings.
Polymer Development
The compound's unique chemical structure may also lend itself to applications in materials science, particularly in the development of new polymers. The presence of reactive amide groups can facilitate polymerization processes, potentially leading to materials with enhanced mechanical properties and thermal stability.
For example, synthetic pathways involving this compound could contribute to the creation of high-performance coatings or adhesives that exhibit resistance to environmental degradation . Further research into its polymerization behavior could unlock new applications in industrial materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Features
*Estimated based on benzimidazole analogs (e.g., XLogP³ of 5.8 for ) and dichlorocyclopropyl’s contribution.
†Calculated using standard cheminformatics tools for similar structures.
Functional and Pharmacological Implications
Dichlorocyclopropyl Phenoxy vs. Chlorophenoxy Substituents
The dichlorocyclopropyl group in the target compound and ’s analog confers enhanced rigidity compared to the monochlorophenoxy group in . This rigidity may improve binding to hydrophobic pockets in biological targets, as seen in pesticidal or antiviral agents .
Benzimidazole vs. Methoxyethyl/Aromatic Moieties
The 1-methylbenzimidazole group in the target compound is a critical differentiator from ’s methoxyethylamide and ’s diphenylpropanamide.
Molecular Weight and Lipophilicity Trends
The target compound’s higher molecular weight (~470 g/mol) compared to (346.2 g/mol) and (359.8 g/mol) reflects its complex substitution pattern. While this may limit oral bioavailability under Lipinski’s Rule of Five, the benzimidazole and dichlorocyclopropyl groups could compensate by enhancing target affinity and metabolic stability . The diphenylpropanamide in (XLogP³ = 5.8) is significantly more lipophilic than the target compound, which may correlate with stronger tissue retention but poorer solubility .
Biological Activity
The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide , also referred to by its CAS number 1374532-69-0, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.3 g/mol. The structure features a dichlorocyclopropyl group attached to a phenoxy moiety, which is linked to a benzimidazole derivative. This unique structure is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.3 g/mol |
| CAS Number | 1374532-69-0 |
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. Notably, it has been shown to influence signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cytokine Production : A study investigating the effects of this compound on macrophage activation found that it significantly reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing antimicrobial therapies.
- Cancer Cell Lines : Research involving various cancer cell lines indicated that treatment with this compound resulted in decreased viability and induced apoptosis, particularly in breast cancer cells.
Tables Summarizing Biological Activity
Q & A
Q. What are the established synthetic pathways for synthesizing benzimidazole-containing compounds like 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide?
- Methodological Answer : Benzimidazole derivatives are typically synthesized via condensation reactions under reflux conditions. For example, benzimidazole precursors (e.g., 1-methyl-1H-benzimidazol-2-ylmethylamine) can react with activated esters or acyl chlorides in ethanol or dichloromethane. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . For the dichlorocyclopropyl-phenoxy moiety, cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene intermediates is a common approach, requiring strict control of temperature and solvent polarity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzimidazole and dichlorocyclopropyl groups. For instance:
- ¹H NMR : Peaks at δ 7.2–8.1 ppm indicate aromatic protons from the benzimidazole and phenoxy groups.
- ¹³C NMR : Signals near 55–60 ppm confirm the methyl group attached to the benzimidazole nitrogen .
High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass). Infrared (IR) spectroscopy detects amide C=O stretches (~1650 cm⁻¹) .
Q. What solvent systems are optimal for purification via recrystallization?
- Methodological Answer : Recrystallization in methanol or ethanol is effective for removing unreacted precursors. For polar byproducts, mixed solvents like ethyl acetate/hexane (1:3 v/v) can enhance purity. Solubility tests at varying temperatures are recommended to optimize yield .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclopropane ring formation or amide coupling. COMSOL Multiphysics simulates heat and mass transfer in reflux setups, predicting optimal temperature profiles to minimize side reactions. AI-driven platforms can further refine parameters like catalyst loading or solvent ratios using historical reaction data .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). Standardize protocols using:
Q. What experimental design strategies (e.g., DOE) improve yield in multi-step syntheses?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst type, solvent). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temp. | 60°C | 80°C |
| Catalyst | Pd/C | Ni |
| Response surface methodology (RSM) identifies interactions between factors, reducing required experiments by 40–60% . |
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress : 40°C/75% RH for 4 weeks.
- Photolysis : Expose to UV light (ICH Q1B guidelines).
HPLC tracks degradation products (e.g., hydrolyzed amide bonds), while X-ray diffraction (XRD) monitors crystallinity changes .
Methodological Notes
- Contradiction Handling : and propose divergent solvent systems (ethanol vs. dichloromethane). Resolve by testing both under inert atmospheres (N₂/Ar) to suppress oxidation .
- Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals, especially for stereoisomers in the dichlorocyclopropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
